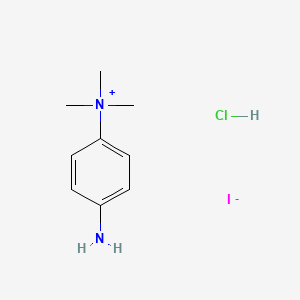Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride
CAS No.: 62654-12-0
Cat. No.: VC3776118
Molecular Formula: C9H16ClIN2
Molecular Weight: 314.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62654-12-0 |
|---|---|
| Molecular Formula | C9H16ClIN2 |
| Molecular Weight | 314.59 g/mol |
| IUPAC Name | (4-aminophenyl)-trimethylazanium;iodide;hydrochloride |
| Standard InChI | InChI=1S/C9H15N2.ClH.HI/c1-11(2,3)9-6-4-8(10)5-7-9;;/h4-7H,10H2,1-3H3;2*1H/q+1;;/p-1 |
| Standard InChI Key | YLPUMVFEVOSYNP-UHFFFAOYSA-M |
| SMILES | C[N+](C)(C)C1=CC=C(C=C1)N.Cl.[I-] |
| Canonical SMILES | C[N+](C)(C)C1=CC=C(C=C1)N.Cl.[I-] |
Introduction
Chemical Identity and Structure
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride is a quaternary ammonium compound with distinct structural characteristics. It contains an amino-substituted benzene ring with a quaternary ammonium group, along with iodide and hydrochloride counter-ions.
Nomenclature and Identification
The compound is known by several names in chemical literature and databases, reflecting its complex structure. The systematic naming follows standard chemical nomenclature rules for quaternary ammonium salts.
| Parameter | Details |
|---|---|
| CAS Number | 62654-12-0 |
| IUPAC Name | (4-aminophenyl)-trimethylazanium;iodide;hydrochloride |
| Molecular Formula | C₉H₁₆ClIN₂ |
| Molecular Weight | 314.59 g/mol |
The compound has several synonyms in scientific literature, including (4-aminophenyl)trimethylammonium iodide hydrochloride and 4-amino-N,N,N-trimethylbenzenaminium iodide monohydrochloride . These alternative names reflect different approaches to naming this complex structure while preserving its essential chemical identity.
Physical and Chemical Properties
The physical and chemical properties of Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride are determined by its ionic structure and functional groups.
| Property | Value |
|---|---|
| Physical Appearance | Solid |
| Melting Point | 190 °C |
| Solubility | Soluble in polar solvents |
| Hazard Classification | Xi (Irritant) |
| Risk Phrases | R36/37/38; R41 |
| Safety Phrases | S26-S36/39-S37/39 |
The compound's quaternary ammonium structure, combined with the presence of an amino group, gives it a polar character. This results in good solubility in polar solvents, which is typical for quaternary ammonium compounds . The melting point of 190 °C indicates relatively strong intermolecular forces, likely due to the ionic nature of the compound .
Synthesis and Chemical Reactions
The preparation of Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride involves specific synthetic routes that enable the formation of the quaternary ammonium structure with appropriate counter-ions.
Synthetic Pathways
The synthesis of this compound typically follows a multi-step process, beginning with aniline as the starting material. The general synthetic pathway involves:
-
Alkylation of aniline with methyl iodide to form N,N,N-trimethylaniline
-
Introduction of the amino group at the para position
-
Formation of the quaternary ammonium salt with iodide
-
Addition of hydrochloride to form the final compound
In industrial settings, this process is typically carried out continuously in the presence of a strong base, followed by appropriate purification steps. The precise reaction conditions, including temperature, pressure, and catalyst selection, significantly influence the yield and purity of the final product.
Chemical Reactivity
As a quaternary ammonium compound with an amino functional group, Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride demonstrates characteristic reactivity patterns:
-
The quaternary ammonium group imparts positive charge and serves as a leaving group in certain reactions
-
The para-amino group can participate in nucleophilic and electrophilic reactions
-
The compound can undergo ion-exchange reactions due to its ionic nature
-
Under specific conditions, elimination reactions may occur, leading to the formation of unsaturated derivatives
The presence of both iodide and hydrochloride counter-ions creates interesting possibilities for selective ion-exchange reactions, which can be exploited in various chemical applications.
Biological Activities and Applications
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride exhibits diverse biological activities that make it valuable for research and potential therapeutic applications.
Antimicrobial Properties
Quaternary ammonium compounds are well-known for their antimicrobial activities, and Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride shares these properties. Studies on similar quaternary ammonium compounds have demonstrated significant antimicrobial efficacy against various pathogens. The positively charged quaternary nitrogen can interact with negatively charged components of microbial cell membranes, disrupting membrane integrity and leading to cell death.
Cancer Research Applications
One of the most promising aspects of this compound and its derivatives is their potential role in cancer research. Research has demonstrated that derivatives of N,N,N-Trimethylbenzenaminium can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. This epigenetic mechanism of action has generated considerable interest in the development of quaternary ammonium compounds as potential anticancer agents.
Research Applications
The unique chemical and biological properties of Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride make it valuable for various research applications.
Biochemical Research
As a quaternary ammonium compound, Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride serves as an important research tool in biochemical studies. Similar compounds have been employed to:
-
Investigate membrane transport mechanisms
-
Study ion channel functioning
-
Develop novel antimicrobial strategies
-
Explore mechanisms of neurotransmission
The positively charged nature of the compound allows it to interact with negatively charged biological structures, making it useful for probing various biological systems and processes.
Medicinal Chemistry
In medicinal chemistry, this compound and related structures serve as valuable scaffolds for drug discovery. The quaternary ammonium group provides a site for strong ionic interactions with biological targets, while the amino group offers possibilities for further functionalization and optimization of biological activity.
| Research Area | Potential Applications |
|---|---|
| Antimicrobial Research | Development of novel disinfectants and preservatives |
| Cancer Research | Investigation of HDAC inhibition and apoptosis induction |
| Neuropharmacology | Study of neurotransmitter systems and potential therapeutic interventions |
| Drug Delivery | Exploration of ion-pair formation for enhanced drug delivery |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume